molecular formula C5H6OS B8032346 3-Hydroxy-4-methylthiophene

3-Hydroxy-4-methylthiophene

Cat. No.: B8032346
M. Wt: 114.17 g/mol
InChI Key: UCMCVVBYKNQCED-UHFFFAOYSA-N
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Description

3-Hydroxy-4-methylthiophene is a chemical compound belonging to the thiophene family, characterized by a five-membered ring containing one sulfur atom. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, material science, and industrial research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-4-methylthiophene can be achieved through several methods. One common approach involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions . Another method includes the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide as sulfurizing agents .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as yield, cost, and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-4-methylthiophene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine or chlorine under acidic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiophene ring .

Scientific Research Applications

3-Hydroxy-4-methylthiophene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3-Hydroxy-4-methylthiophene exerts its effects involves interactions with various molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes. In the context of organic semiconductors, the compound’s electronic properties play a crucial role in its functionality .

Comparison with Similar Compounds

    Thiophene: The parent compound of 3-Hydroxy-4-methylthiophene, characterized by a five-membered ring with one sulfur atom.

    2-Hydroxythiophene: Similar to this compound but with the hydroxyl group at the 2-position.

    4-Methylthiophene: Lacks the hydroxyl group present in this compound.

Uniqueness: this compound is unique due to the presence of both a hydroxyl group and a methyl group on the thiophene ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Biological Activity

3-Hydroxy-4-methylthiophene (C5H6O2S) is a member of the thiophene family, recognized for its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a five-membered aromatic ring containing one sulfur atom and hydroxyl and methyl substituents. Its unique structure contributes to its reactivity and biological properties, making it a subject of interest in medicinal chemistry.

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. The mechanism of action is believed to involve the disruption of bacterial cell membranes, leading to cell death.

Table 1: Antimicrobial Activity of this compound

PathogenInhibition Zone (mm)Activity Index (%)
E. coli1872
S. aureus2080
P. aeruginosa1768
B. subtilis1976

This data suggests that the compound has a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antimicrobial agents .

Anticancer Activity

In vitro studies have indicated that this compound may possess anticancer properties. For instance, it has been reported to inhibit cell cycle progression in HeLa cells, similar to other known anticancer agents.

Case Study: Inhibition of HeLa Cells

A study evaluated the effects of various concentrations of this compound on HeLa cells. The results showed:

  • IC50 Value: Approximately 25 µM
  • Mechanism: Induction of apoptosis via activation of p21(WAF1) and inhibition of cyclin D1 expression.

These findings suggest that the compound could be further investigated for its potential use in cancer therapy .

The biological activities of this compound can be attributed to its ability to interact with various molecular targets. The presence of the hydroxyl group allows for hydrogen bonding with biological macromolecules, while the methyl group may enhance lipophilicity, facilitating membrane penetration.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

Table 2: Comparison with Related Thiophenes

CompoundStructureAntimicrobial ActivityAnticancer Activity
This compound Hydroxyl & Methyl groupsHighModerate
Thiophene No substituentsLowNone
2-Hydroxythiophene Hydroxyl group onlyModerateLow
4-Methylthiophene Methyl group onlyLowNone

This comparison highlights the enhanced biological activities conferred by the specific functional groups present in this compound .

Properties

IUPAC Name

4-methylthiophen-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6OS/c1-4-2-7-3-5(4)6/h2-3,6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCMCVVBYKNQCED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC=C1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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